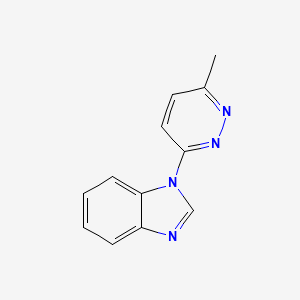

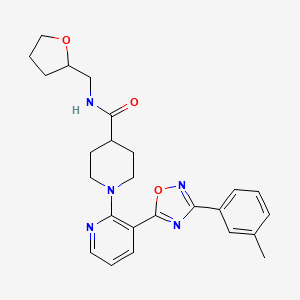

![molecular formula C13H15NO2 B2611514 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide CAS No. 1795702-32-7](/img/structure/B2611514.png)

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .

Molecular Structure Analysis

The molecular structure of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide” is complex, involving a benzofuran ring, a cyclopropane ring, and a carboxamide group. Benzofuran is a heterocyclic compound, and its unique structural features make it a privileged structure in the field of drug discovery .

Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones can provide benzofuran derivatives in moderate yields . Additionally, an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans in excellent yields .

科学的研究の応用

Synthesis and Chemical Properties

Synthesis and Oxidation : Tetrahydrobenzofurans, structurally related to N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide, have been synthesized and further oxidized to form new compounds. These compounds are crucial in studying the properties of benzofuran derivatives (Lévai et al., 2002).

Cyclopropanecarboxylate Synthesis : Research on the synthesis of cyclopropanecarboxylate derivatives, closely related to this compound, has shown their potential in producing cyclopropyl amino acids. These compounds are valuable in the development of new pharmaceuticals (Cativiela et al., 1996).

Cycloaddition Reactions : Research involving Rh(III)-catalyzed C-H activation/cycloaddition of benzamides and methylenecyclopropanes highlights the potential for creating biologically interesting heterocycles, which can be crucial in developing new therapeutic agents (Cui, Zhang, & Wu, 2013).

Biological Evaluation

Antitumor Agents : Benzothiazole derivatives, which include compounds similar to this compound, have been synthesized and evaluated for their antitumor properties. These compounds show potential as effective treatments for various cancers (Yoshida et al., 2005).

Bicyclic Heterocycles Synthesis : Methods for synthesizing bicyclic heterocycles, like indole and benzofuran derivatives, bearing a chiral cyclopropane, have been developed. These compounds are significant in medicinal chemistry for creating new drug molecules (Kobayashi, Arisawa, & Shuto, 2011).

Dopamine D-2 Receptor Study : Studies involving substituted benzamide drugs, closely related to this compound, have provided insights into dopamine D-2 receptors in the brain. This research is fundamental in developing treatments for neurological disorders (Köhler, Hall, Ögren, & Gawell, 1985).

将来の方向性

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research could focus on exploring the therapeutic potential of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide” and similar compounds, as well as developing new synthetic methodologies for these compounds .

作用機序

Target of Action

The primary targets of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide Benzofuran compounds, which are a class of compounds that include this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

The specific mode of action of This compound It is known that benzofuran compounds can interact with their targets to induce various biological effects .

Biochemical Pathways

The specific biochemical pathways affected by This compound Benzofuran compounds have been shown to affect various biological pathways, leading to their diverse pharmacological activities .

Result of Action

The specific molecular and cellular effects of This compound Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

特性

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(9-5-6-9)14-7-10-8-16-12-4-2-1-3-11(10)12/h1-4,9-10H,5-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJCZDGHZHPNJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2COC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2611431.png)

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2611432.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2611433.png)

![3-methyl-7-(2-{[3-methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2611436.png)

![2-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2611437.png)

![Methyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2611439.png)

![2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2611441.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide](/img/structure/B2611446.png)

![4-((4-Chlorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2611451.png)